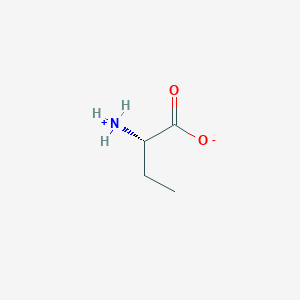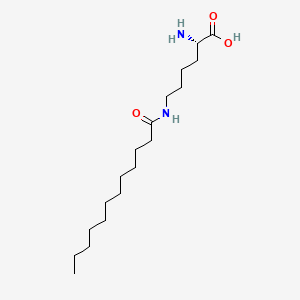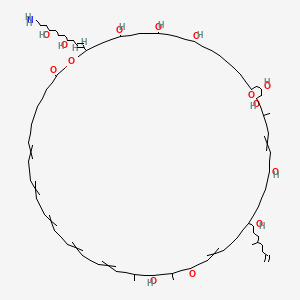
L-2-氨基丁酸
描述
L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an α-transamination reaction . It is an L-alanine analogue with an ethyl side chain . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent and in the determination of the substrate of glutamyl cysteine acid synthase .
Synthesis Analysis
L-2-Aminobutyric acid can be produced through a metabolic engineering approach. In one study, an Escherichia coli strain was engineered to produce L-2-Aminobutyric acid by modifying the pathway for threonine-hyperproduction and redirecting carbon flux from 2-ketobutyrate to L-2-Aminobutyric acid .Molecular Structure Analysis
The molecular structure of L-2-Aminobutyric acid has been studied in various research. For instance, a study on the active-site engineering of ω-transaminase from Ochrobactrum anthropi for the preparation of L-2-Aminobutyric acid provides insights into its molecular structure .Chemical Reactions Analysis
The chemical reactions involving L-2-Aminobutyric acid have been studied extensively. For instance, it has been shown that L-2-Aminobutyric acid can be produced from L-threonine and L-aspartic acid through an α-transamination reaction . Moreover, it has been demonstrated that the deletion of certain genes in the chromosome of Escherichia coli can lead to an increase in the concentration of L-2-Aminobutyric acid .Physical And Chemical Properties Analysis
L-2-Aminobutyric acid is a solid substance with a molecular weight of 103.12 . It is soluble in water at a concentration of 50 mg/mL . The empirical formula of L-2-Aminobutyric acid is C4H9NO2 .科学研究应用
1. 从L-苏氨酸生产
从L-苏氨酸高效生产L-2-氨基丁酸(l-ABA)是可能的。已经开发了一种使用L-苏氨酸脱氨酶和基于L-亮氨酸脱氢酶和甲酸脱氢酶的NADH再生系统的一锅法系统。这个过程为满足工业对l-ABA生产的要求提供了一个有前途的方法(Tao, Jiang, Zhu, & Yang, 2014)。
2. 用于生产的代谢工程
通过代谢工程,可以使l-ABA的生物合成环保并适合工业规模生产。在大肠杆菌中进行的修改,如删除某些基因和过表达其他基因,可以导致高效生产l-ABA(Xu, Li, Zhang, Liu, & Zheng, 2019)。
3. 使用曲霉进行生物生产
含有微生物脂肪酶的曲霉ZJUT ZQ013菌株可用于高对映选择性地生产l-ABA。这种生物催化剂提供了一种高效的方法来制备光学纯酸(An, Gu, Liu, Ge, & Zhu, 2017)。
4. 三酶催化系统用于合成
已经开发了一个三酶催化系统,包括L-苏氨酸氨裂解酶、D-氨基酸脱氢酶和甲酸脱氢酶,用于合成D-2-氨基丁酸,提供高产率和对映选择性过量(Chen, Cui, Cheng, Feng, Wu, & Zhu, 2017)。
5. 用于改善生产的酶工程
来自Ochrobactrum anthropi的ω-转氨酶的工程已经显示出提高α-酮丁酸的催化活性的潜力,增强了l-ABA的生产(Zhang, Liu, Zhao, Li, Hu, Li, Wang, & Ma, 2021)。
6. 用于高效生产的三酶级联
使用来自各种微生物来源的苏氨酸脱氨酶、亮氨酸脱氢酶和甲酸脱氢酶的三酶级联,已经开发出一种从L-苏氨酸高效生产L-ABA的方法。这种方法简化了生产过程,并在30升生物反应器中显示出有前途的结果,实现了高L-ABA产量,转化率达到99.0%(Fu, Zhang, Fu, Xie, Ren, Liu, & Chen, 2020)。
7. 生产过程中副产物的去除
在生产L-2-氨基丁酸时,引入丙氨酸氨基酸酶和D-氨基酸氧化酶已被证明可以有效去除副产物丙氨酸,从而提高L-2-氨基丁酸的纯度。这种多酶全细胞催化提供了获得高纯度产品的方法(Zhu, Tao, Wang, Jiang, Lin, Yang, Zheng, & Jiang, 2011)。
8. 从无手性反应物中的不对称合成
使用ω-转氨酶从无手性反应物中不对称合成L-2-氨基丁酸已经得到证明。通过采用两相反应系统,这种方法克服了产物抑制,导致高转化率(Shin & Kim, 2009)。
9. 在脑代谢中的作用
与L-2-氨基丁酸密切相关的L-2,4-二氨基丁酸已被研究作为大脑中γ-氨基丁酸摄取的抑制剂,揭示了其在大脑代谢和神经递质调节中的潜在作用(Simon & Martin, 1973)。
10. 用于生产的亮氨酸脱氢酶工程
对亮氨酸脱氢酶进行半理性工程,已经用于生产L-2-氨基丁酸,导致催化效率显著提高。这种方法突显了大规模生产L-ABA (Xu, Cheng, Fu, Hu, & Zheng, 2017) 的潜力。
未来方向
There is ongoing research into improving the production of L-2-Aminobutyric acid. For instance, one study has developed a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-Aminobutyric acid production . Another study suggests that further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security .
属性
IUPAC Name |
(2S)-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883684 | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2-Aminobutyric acid | |
CAS RN |
1492-24-6 | |
| Record name | (+)-α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Butyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QAJ5KN9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 °C | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















